molecular formula C10H15Br2Cl3 B233497 Halomon CAS No. 142439-86-9

Halomon

Cat. No.: B233497
CAS No.: 142439-86-9
M. Wt: 401.4 g/mol
InChI Key: OVLCIYBVQSJPKK-PSASIEDQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of halomon involves a novel dihydroxylation–dibromination–dihydroxylation sequence. This sequence employs in situ protection of diols as boronate esters during the dihydroxylation reactions, providing the first enantiomerically pure hexafunctionalised myrcene derivative . The synthetic route includes:

Industrial Production Methods: Due to the low natural concentration of this compound in Portieria hornemannii, synthetic methods are preferred for industrial production. The synthetic efforts have resulted in the successful synthesis of this compound, but often in racemic form and as a mixture of stereoisomers, requiring subsequent separation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield halogenated alcohols, while reduction may produce halogenated hydrocarbons .

Comparison with Similar Compounds

Halomon is unique due to its selective cytotoxicity and complex halogenation pattern. Similar compounds include:

This compound stands out due to its specific biological activity and potential therapeutic applications .

Properties

CAS No.

142439-86-9

Molecular Formula

C10H15Br2Cl3

Molecular Weight

401.4 g/mol

IUPAC Name

(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene

InChI

InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1

InChI Key

OVLCIYBVQSJPKK-PSASIEDQSA-N

Isomeric SMILES

CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl

SMILES

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl

Canonical SMILES

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl

Synonyms

6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
6-BBMTCO
6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
halomon
NSC 650893
NSC-650893

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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